molecular formula C10H9N3 B1280114 2-Phenylpyrimidin-4-amine CAS No. 33630-25-0

2-Phenylpyrimidin-4-amine

Cat. No. B1280114
CAS RN: 33630-25-0
M. Wt: 171.2 g/mol
InChI Key: KSFORUTXEPGVOW-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-amine derivatives are a class of compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a pyrimidine ring substituted with a phenyl group and an amine group, which can undergo various chemical transformations and participate in the formation of complex structures, such as polyimides and anti-cancer agents .

Synthesis Analysis

The synthesis of 2-phenylpyrimidin-4-amine derivatives involves several methods. One approach includes the condensation of vinamidium salts with amidine chloride salts, followed by a palladium-catalyzed reduction to yield 2-(4-aminophenyl)-5-aminopyrimidine, which can be further polymerized into polyimides . Another method involves the reaction of 2-amino-1,1-dicyanobut-1-ene or 2-amino-1,1-dicyanophenylethene with N,N-dimethylformamide dimethylacetal to produce 4-amino-5-cyano-6-phenylpyrimidines . Additionally, the amination of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 2-amino-4-phenylpyrimidine through an SN(ANRORC) mechanism .

Molecular Structure Analysis

The molecular structure of 2-phenylpyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted to create a variety of compounds with different properties. For instance, the title compound N-phenylpyridin-4-amine forms two polymorphs with similar molecular structures but different crystal packing, demonstrating the versatility of these compounds in forming different solid-state structures .

Chemical Reactions Analysis

2-Phenylpyrimidin-4-amine derivatives can participate in a range of chemical reactions. They can be used as intermediates in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties . These derivatives can also undergo fragmentation under positive electrospray ionization, leading to the decomposition of the heterocycle . Furthermore, they can be involved in transformations at the amino group to afford various derivatives, such as N-acyl derivatives and substituted quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylpyrimidin-4-amine derivatives are influenced by their molecular structure. Polyimides derived from these compounds exhibit high thermal stability, with glass transition temperatures ranging from 307-434 degrees C and weight loss temperatures between 556-609 degrees C. They also possess high mechanical strength, with tensile modulus values between 3.5-6.46 GPa . In the context of medicinal chemistry, 4-aryl-N-phenylpyrimidin-2-amines have been evaluated for their anti-cancer activity against non-small cell lung carcinoma cells, with some compounds showing potent activity and favorable physicochemical properties such as solubility and lipophilicity .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

2-Phenylpyrimidin-4-amine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities. These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

Methods of Application or Experimental Procedures

The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Anticancer Activity against Non-small Cell Lung Cancer

Specific Scientific Field

This application is in the field of Cancer Research and Medicinal Chemistry .

Summary of the Application

N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been found to be potent inhibitors of USP1/UAF1 deubiquitinase, which has been shown as a promising anticancer target .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structure-activity relationships were studied. The inhibitory potency of these compounds against USP1/UAF1 deubiquitinase was evaluated .

Results or Outcomes

The compounds demonstrated nanomolar USP1/UAF1 inhibitory potency. There was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in non-small cell lung cancer cells .

Safety And Hazards

The safety and hazards associated with 2-Phenylpyrimidin-4-amine are primarily related to its acute toxicity and eye irritation potential . It is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFORUTXEPGVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496599
Record name 2-Phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidin-4-amine

CAS RN

33630-25-0
Record name 2-Phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
TS Dexheimer, AS Rosenthal, DK Luci… - Journal of medicinal …, 2014 - ACS Publications
… (33-35) Here, we summarize the medicinal chemistry optimization efforts of a series of N-benzyl-2-phenylpyrimidin-4-amine based USP1/UAF1 deubiquitinase inhibitors. We succeeded …
Number of citations: 59 pubs.acs.org
J Cieplik, J Pluta, I Bryndal, T Lis - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… 4 g (0.0122 mmol) of 5-(chloromethyl)-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine was dissolved in 50 ml of chloroform, and 2 g of 4-methoxyaniline was added. The …
Number of citations: 4 scripts.iucr.org
TS Dexheimer, AS Rosenthal, D Luci, Q Liang… - Cancer Research, 2014 - AACR
… These efforts lead to the identification of ML323 and a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which possess nanomolar USP1/UAF1 inhibition and exhibit excellent …
Number of citations: 0 aacrjournals.org
J Cieplik, J Pluta, I Bryndal, T Lis - Acta Crystallographica Section C …, 2006 - scripts.iucr.org
Two polymorphic forms of the title compound, C24H20Cl2N4, were obtained and characterized using X-ray crystal structure analysis. Colourless crystals of polymorph (Ia) were …
Number of citations: 9 scripts.iucr.org
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
J Cieplik, M Stolarczyk, I Bryndal, T Lis - … Crystallographica Section E …, 2012 - scripts.iucr.org
… 4 g (0.0122 mmol) of 5-(chloromethyl)-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine was dissolved in 50 ml of tetrahydrofuran, and 4.4 g of 4-ethoxyaniline. The reaction …
Number of citations: 4 scripts.iucr.org
J Cieplik, J Pluta, I Bryndal, T Lis - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C24H18Cl4N4, the pyrimidine ring makes dihedral angles of 19.1 (2), 4.1 (2) and 67.5 (2), respectively, with phenyl and two benzene rings, and the molecular …
Number of citations: 1 scripts.iucr.org
J Cieplik, J Pluta, I Bryndal, T Lis - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… 4 g of 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine was dissolved in 30 ml of chloroform, and 3 g of 4-(trifluoromethyl)aniline. The reaction mixture was …
Number of citations: 9 scripts.iucr.org
J Cieplik, M Stolarczyk, I Bryndal, T Lis - … Crystallographica Section E …, 2012 - scripts.iucr.org
… 4 g (0.0125 mmol) of 5-(chloromethyl)-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine was dissolved in 50 ml of chloroform, and 2 g of 4-fluoroaniline was added. The reaction …
Number of citations: 9 scripts.iucr.org
AV Komkov, MА Kozlov, MА Prezent… - Chemistry of …, 2022 - Springer
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization …
Number of citations: 2 link.springer.com

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